molecular formula C10H9IN2O2 B2516119 1-Methyl-5-nitroquinolin-1-ium iodide CAS No. 71636-07-2

1-Methyl-5-nitroquinolin-1-ium iodide

Cat. No.: B2516119
CAS No.: 71636-07-2
M. Wt: 316.098
InChI Key: CZWVDQJRKFSOAG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-nitroquinolin-1-ium iodide is a chemical compound with the molecular formula C10H9IN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a quinoline ring system substituted with a methyl group at the nitrogen atom and a nitro group at the 5-position. The iodide ion serves as the counterion, making it a quaternary ammonium salt.

Preparation Methods

1-Methyl-5-nitroquinolin-1-ium iodide can be synthesized through a multi-step process involving the following key steps:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

1-Methyl-5-nitroquinolin-1-ium iodide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-5-nitroquinolin-1-ium iodide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important intermediates in organic synthesis.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including those derived from this compound, have been investigated for their therapeutic potential in treating diseases such as malaria and tuberculosis.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-5-nitroquinolin-1-ium iodide and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

1-Methyl-5-nitroquinolin-1-ium iodide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a quaternary ammonium structure and a nitro group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-5-nitroquinolin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N2O2.HI/c1-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14;/h2-7H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWVDQJRKFSOAG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Nitroquinoline (4 g, 30 mmol) was melted at 85° C., prior to addition of dimethyl sulfate (2.2 ml, 30 mmol), and the resulting mixture was stirred at this temperature for 1.5 hours. The yellow gel was dissolved in water (35 ml) and cooled to room temperature. A saturated aqueous solution of potassium iodide (7.63 g, 45.9 mmol) was added, and the resulting orange precipitate was filtered, washing the residue with chilled water. After drying under vacuum at 60° C., for 2 hours, the brick-red solid was used in the next step without purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
7.63 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four

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